4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde
Overview
Description
The compound is a derivative of chloronitrophenol, which is a type of nitrophenol that has a chlorine atom and a nitro group attached to the phenol ring . Nitrophenols are typically yellowish, crystalline solids that are used in the manufacture of dyes, drugs, and pesticides .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde” would likely include a benzene ring with a nitro group (NO2), a chlorine atom, and a fluorine atom attached at different positions .Chemical Reactions Analysis
Nitrophenols, such as 2-chloro-4-nitrophenol, have been found to undergo degradation via the 1,2,4-benzenetriol pathway in certain bacteria . This involves the conversion of the nitrophenol to benzenetriol via a chloro-1,4-benzoquinone intermediate .Physical And Chemical Properties Analysis
Based on similar compounds, “4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde” would likely be a solid at room temperature . It might have a relatively high melting point and could be slightly soluble in water .Scientific Research Applications
Application
The compound, also referred to as 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide (2), has been discovered to be an effective inhibitor against EV-A71 infection, showing a significant reduction of viral titre .
Method of Application
The compound inhibits the post-entry stages of EV-A71 viral replication cycle and significantly reduces viral protein expression of structural proteins such as VP0 and VP2 via inhibiting EV-A71 RNA replication .
Results
The compound exerts broad-spectrum antiviral effects against other enteroviruses. It is more likely to target a host factor in EV-A71 RNA replication .
2. Nonlinear Optics
Application
The compound is used in the development of organic nonlinear optical single crystals, which are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
Method of Application
The organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .
Results
The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGDEDHEOAOOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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